2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one
Overview
Description
“2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one”, also known as MPCM, is a compound that belongs to the class of benzyl ketones. It has a molecular weight of 204.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-methoxybenzyl)cyclopentanone . The InChI code is 1S/C13H16O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10H,4,6-7,9H2,1H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
MPCM is a liquid at room temperature . It has a molecular weight of 204.27 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.
Scientific Research Applications
Solvent Use and Chemical Synthesis
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one and its derivatives have notable applications in solvent use and chemical synthesis. Cyclopentyl methyl ether (CPME), a related compound, is utilized as a solvent for a variety of reactions, including extraction and recrystallization, due to its excellent solubility properties and stability under reaction conditions. The preparation of CPME involves methylation of cyclopentanol or the addition of methanol to cyclopentene, highlighting the relevance of cyclopentanone derivatives in synthetic chemistry. This solvent is appreciated for its ability to prevent autoxidation and is compatible with a wide range of substances, excluding strong acids, bases, and oxidizing agents (Watanabe & Torisawa, 2013).
Synthetic Pathways and Structural Studies
Further research into cyclopentan-1-one derivatives has led to the development of novel synthetic pathways. For instance, the synthesis of specific stereoisomers from D-ribose demonstrates the compound's versatility in constructing complex molecular architectures (Ivanova et al., 2008). Additionally, studies on the crystal structure of cyclopentenone derivatives have provided insights into their molecular configurations and the potential for hydrogen bonding in stabilizing crystal lattices, which is significant for the development of new materials and understanding their physical properties (Marjani et al., 2009).
Organic and Polymer Chemistry
In organic and polymer chemistry, derivatives of 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one have been investigated for their ring-opening reactions and potential in creating new polymeric materials. The study of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, which undergoes ring opening to form various cyclopentane derivatives, illustrates the compound's utility in synthesizing novel organosilicon compounds with potential applications in materials science (Maas et al., 2004).
Safety And Hazards
MPCM is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment as required .
properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10H,4,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAXLJRAOMDRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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